molecular formula C11H14N2O3 B2781658 1-[5-Nitro-2-(propylamino)phenyl]ethanone CAS No. 2154421-48-2

1-[5-Nitro-2-(propylamino)phenyl]ethanone

Cat. No.: B2781658
CAS No.: 2154421-48-2
M. Wt: 222.244
InChI Key: ZWZJIGAVNOZDHI-UHFFFAOYSA-N
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Description

1-[5-Nitro-2-(propylamino)phenyl]ethanone is an organic compound with the molecular formula C11H14N2O3 It is characterized by the presence of a nitro group, a propylamino group, and an ethanone moiety attached to a phenyl ring

Mechanism of Action

The mechanism of action for 1-[5-Nitro-2-(propylamino)phenyl]ethanone is not specified in the search results. Its use in scientific research suggests that it may have different mechanisms of action depending on the specific application.

Safety and Hazards

Specific safety and hazard information for 1-[5-Nitro-2-(propylamino)phenyl]ethanone is not provided in the search results. For comprehensive safety data, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Relevant Papers For a more comprehensive understanding of this compound, including its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and future directions, it is recommended to review related peer-reviewed papers and technical documents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[5-Nitro-2-(propylamino)phenyl]ethanone can be synthesized through a multi-step process involving the nitration of a suitable aromatic precursor, followed by amination and acylation reactions. The general synthetic route involves:

    Acylation: The final step involves the acylation of the amino group with ethanoyl chloride to form the desired compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and amination processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-[5-Nitro-2-(propylamino)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Conversion to the corresponding amino compound.

    Substitution: Formation of substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

1-[5-Nitro-2-(propylamino)phenyl]ethanone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

1-[5-Nitro-2-(propylamino)phenyl]ethanone can be compared with other similar compounds, such as:

    1-[5-Nitro-2-(methylamino)phenyl]ethanone: Differing by the presence of a methyl group instead of a propyl group.

    1-[5-Nitro-2-(ethylamino)phenyl]ethanone: Differing by the presence of an ethyl group instead of a propyl group.

Uniqueness: The presence of the propylamino group in this compound may confer unique properties, such as enhanced lipophilicity or specific biological activity, distinguishing it from its methyl and ethyl analogs.

Properties

IUPAC Name

1-[5-nitro-2-(propylamino)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-3-6-12-11-5-4-9(13(15)16)7-10(11)8(2)14/h4-5,7,12H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZJIGAVNOZDHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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